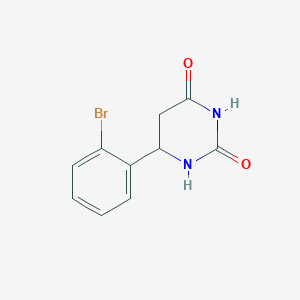

6-(2-Bromophenyl)-1,3-diazinane-2,4-dione

Description

6-(2-Bromophenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a 1,3-diazinane-2,4-dione core substituted with a 2-bromophenyl group at the 6-position.

Properties

IUPAC Name |

6-(2-bromophenyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIJLYNMRQRRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 2-bromobenzoyl chloride with urea under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the diazinane ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include substituted diazinane derivatives and various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

6-(2-Bromophenyl)-1,3-diazinane-2,4-dione serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been investigated for its interactions with various biological macromolecules, showing promising results in inhibiting certain enzymes linked to disease pathways.

Therapeutic Potential

Studies have explored the compound's anti-inflammatory and anticancer properties. Its ability to inhibit tumor growth in vitro has been documented, making it a candidate for further therapeutic development.

In Vitro Studies

A significant study evaluated the cytotoxic effects of this compound on cancer cell lines such as MCF-7 and HepG2. The findings revealed a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Moderate inhibition |

| HepG2 | 8.0 | Significant inhibition |

Antimicrobial Evaluation

Another investigation focused on the antifungal properties of related compounds derived from pyrazole scaffolds that share structural similarities with this compound. These derivatives demonstrated promising antifungal activity against pathogenic strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Mechanism of Action

The mechanism of action of 6-(2-Bromophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the diazinane ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen Variants

6-(3-Bromophenyl)-1,3-diazinane-2,4-dione

- Structural Difference : Bromine at the meta position instead of ortho.

- Limited pharmacological data is available due to sparse documentation .

6-(4-Bromophenyl)-1,3-diazinane-2,4-dione

- Structural Difference : Bromine at the para position.

- Impact : The para substitution maximizes electronic effects (strong electron-withdrawing) while minimizing steric effects. This compound is commercially available (3 suppliers listed), suggesting industrial relevance .

6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione

- Structural Difference : Chlorine replaces bromine at the ortho position.

- Impact : Chlorine’s smaller atomic radius and lower polarizability compared to bromine may reduce halogen-bonding interactions, affecting target affinity. Molecular weight decreases (Cl: ~35.5 g/mol vs. Br: ~79.9 g/mol), influencing pharmacokinetics .

Functional Group Variations

6-(4-Aminophenyl)-1,3-diazinane-2,4-dione

- Structural Difference: Amino group at the para position.

- Impact: The electron-donating amino group enhances solubility in polar solvents and may increase bioavailability. This derivative is associated with applications in drug discovery, though it is currently out of stock commercially .

1-Benzyl-5-bromo-1,3-diazinane-2,4-dione

- Structural Difference : Benzyl group at the 1-position and bromine at the 5-position.

- This compound (CAS 3959-45-3) has a higher molecular weight (283.125 g/mol) and is noted in the ChEMBL database, indicating pharmacological screening relevance .

5-Bromo-6-methoxy-5-methyl-1,3-diazinane-2,4-dione

Heterocyclic and Aliphatic Substitutions

1-(Thiophen-3-yl)-1,3-diazinane-2,4-dione

- Structural Difference : Thiophene replaces the phenyl ring.

- This compound (CAS 1503951-18-5) is marketed as a versatile scaffold for drug discovery .

1-Cyclohexyl-1,3-diazinane-2,4-dione

Data Table: Key Properties of Selected Analogs

Biological Activity

6-(2-Bromophenyl)-1,3-diazinane-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

The compound this compound features a diazinane core with a brominated phenyl group. The presence of the bromine atom enhances its reactivity and interaction with biological targets.

Chemical Formula: CHBrNO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, potentially leading to anti-inflammatory or anticancer effects.

- Receptor Interaction: The bromophenyl group can interact with receptors that modulate signaling pathways related to cancer and inflammation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies have shown that derivatives can induce apoptosis in cancer cells by disrupting critical cellular pathways .

| Study | Findings |

|---|---|

| Study 1 | Identified potential targets in glioblastoma cells; compounds showed cytotoxicity. |

| Study 2 | Highlighted the role of diazinane derivatives in modulating cancer-related signaling pathways. |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains through mechanisms involving cell wall disruption and interference with metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| 6-(4-Chlorophenyl)-1,3-diazinane-2,4-dione | Chlorine instead of bromine | Moderate anticancer activity |

| 6-(4-Fluorophenyl)-1,3-diazinane-2,4-dione | Fluorine instead of bromine | Lower antimicrobial activity |

| 6-(4-Methylphenyl)-1,3-diazinane-2,4-dione | Methyl group instead of halogen | Minimal biological activity |

Case Studies

Several case studies have highlighted the efficacy of diazinane derivatives in various biological assays:

- Case Study A: Investigated the effects of this compound on glioblastoma cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

- Case Study B: Explored the antimicrobial effects against Staphylococcus aureus. The compound demonstrated notable inhibition zones in agar diffusion assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.